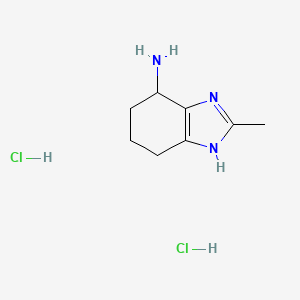
2-甲基-4,5,6,7-四氢-1H-苯并咪唑-4-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is explored for its potential use in treating parasitic diseases and as an antihypertensive agent . Additionally, it has industrial applications in the development of new pharmaceuticals and agrochemicals .
准备方法
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反应分析
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanogen bromide in acetonitrile solution and aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide can lead to the formation of substituted benzimidazoles .
作用机制
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert their effects by inhibiting specific enzymes or interfering with the replication of pathogens .
相似化合物的比较
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine can be compared with other benzimidazole derivatives such as 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) and 4,5,6,7-tetrabromobenzotriazole (TBB) . While DMAT is known for its CK2 inhibitory activity, 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine is unique in its broader range of pharmacological activities . Other similar compounds include 2- (1H-Benzimidazol-2-ylsulfanyl)-N- (3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophén-2-yl)acétamide and 2- [ (5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N- (4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE .
生物活性
2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine; dihydrochloride (CAS Number: 70590-60-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃Cl₂N₃
- Molecular Weight : 224.13 g/mol
- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine; dihydrochloride
The biological activity of this compound is primarily mediated through its interaction with various biomolecules, influencing cellular signaling pathways and gene expression. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling.
- Gene Expression Regulation : Changes in gene expression can lead to the modulation of proteins essential for cell survival and function.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine. For instance:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines, including colon cancer models. It exhibited significant inhibition of cell proliferation with IC50 values indicating effective potency .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 0.64 |
| KMS-12 BM (Multiple Myeloma) | 0.64 |
Neuroprotective Effects
In neurobiological contexts, the compound has demonstrated the ability to modulate pathways associated with neurodegenerative diseases:
- Calcium Regulation : It has been reported to suppress intracellular calcium accumulation induced by excitotoxic agents like glutamate . This suggests a protective role against neuronal damage.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects which may be beneficial in treating inflammatory diseases:
- Cytokine Modulation : Studies indicate that it can alter the expression levels of pro-inflammatory cytokines, potentially reducing inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Study on Antitumor Activity : A recent publication evaluated the efficacy of the compound against HCT116 colon cancer cells and found significant inhibition of tumor growth in vivo .
- Neuroprotection in Alzheimer's Models : Research demonstrated that treatment with the compound reduced amyloid-beta levels in neuronal models associated with Alzheimer's disease .
- Anti-inflammatory Responses : In a model of chronic inflammation, the compound was shown to significantly reduce markers of inflammation compared to untreated controls .
属性
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEOHYFQUQTFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














